Efaroxan hydrochloride

Description

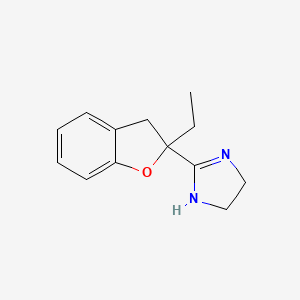

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOIUCRHVWIHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474686 | |

| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-32-0, 89197-00-2 | |

| Record name | Efaroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Efaroxan hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Efaroxan Hydrochloride: A Deep Dive into its Mechanism of Action on Insulin Release

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Efaroxan hydrochloride, an imidazoline (B1206853) derivative, has been extensively studied for its insulinotropic effects. Its mechanism of action is multifaceted, primarily involving the antagonism of α2-adrenergic receptors and direct modulation of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. Emerging evidence also points to a KATP channel-independent pathway, suggesting a more complex regulatory role in insulin (B600854) secretion. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Efaroxan's effects on insulin release, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action

Efaroxan's ability to stimulate insulin secretion stems from two principal, and potentially interconnected, mechanisms:

-

α2-Adrenergic Receptor Antagonism: As a potent α2-adrenoceptor antagonist, Efaroxan blocks the inhibitory signals mediated by endogenous catecholamines (epinephrine and norepinephrine) on pancreatic β-cells[1][2][3]. Under normal physiological conditions, activation of α2-adrenergic receptors on β-cells leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of insulin secretion. By antagonizing these receptors, Efaroxan effectively removes this inhibitory brake, leading to an environment permissive for glucose-stimulated insulin secretion[2][3]. Studies have shown that the insulinotropic effects of Efaroxan are absent in α2A-adrenoceptor knockout mice, confirming the critical role of this receptor subtype in its action[2].

-

Direct Inhibition of ATP-Sensitive Potassium (KATP) Channels: Independent of its α2-adrenergic antagonist activity, Efaroxan directly interacts with and blocks KATP channels in the β-cell plasma membrane[1][4][5]. These channels are crucial regulators of β-cell membrane potential. Their closure by Efaroxan leads to membrane depolarization, which in turn opens voltage-dependent calcium channels (VDCCs)[6][7]. The subsequent influx of extracellular Ca2+ is a primary trigger for the exocytosis of insulin-containing granules[7]. This mechanism is similar to that of sulfonylurea drugs, although they bind to a different site on the KATP channel complex[8][9].

KATP Channel-Independent Pathway

Increasing evidence suggests that Efaroxan's insulinotropic effects are not solely attributable to KATP channel blockade[6][10]. Studies have demonstrated that Efaroxan can potentiate Ca2+-induced insulin secretion from electropermeabilized islets, indicating an action at a more distal step in the secretory pathway, downstream of Ca2+ influx[6][10]. This KATP channel-independent mechanism appears to involve the sensitization of the exocytotic machinery to Ca2+. Furthermore, some research suggests an interaction with components crucial for the potentiation of insulin secretion by cAMP, although Efaroxan itself does not appear to alter cAMP levels[1][10].

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound.

Table 1: Inhibition of KATP Channels

| Parameter | Value | Cell Type/Preparation | Reference |

| KI | 12 µM | Isolated membrane patches (RINm5F cells) | [1] |

| IC50 | 8.8 µmol/l | Not specified | [11] |

| Hill Coefficient | ~1 | Isolated membrane patches (RINm5F cells) | [1] |

Table 2: Antagonism of Imidazoline-Induced Insulin Secretion

| Antagonist | IC50 | Target | Cell Type/Preparation | Reference |

| Idazoxan | ~14 ± 2 µM | Efaroxan (10 µM)-induced insulin response | Isolated perfused rat pancreas | [12] |

Signaling Pathways and Experimental Workflows

Signaling Pathways of Efaroxan Action

The following diagram illustrates the primary signaling pathways through which Efaroxan stimulates insulin release.

Caption: Efaroxan's dual mechanism on insulin secretion.

Experimental Workflow: Islet Perifusion

The following diagram outlines a typical experimental workflow for studying the effects of Efaroxan on insulin secretion using isolated pancreatic islets.

Caption: Workflow for islet perifusion experiments.

Detailed Experimental Protocols

Isolation and Culture of Pancreatic Islets

-

Source: Male Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

The pancreas is distended by injecting a collagenase solution (e.g., Type V, ~1 mg/ml in Hanks' balanced salt solution) into the common bile duct.

-

The pancreas is excised and incubated at 37°C for a duration determined by the collagenase activity to digest the exocrine tissue.

-

Digestion is stopped by adding cold buffer. The digest is then washed and filtered.

-

Islets are purified from the digested tissue using a density gradient (e.g., Ficoll or Histopaque).

-

Isolated islets are hand-picked under a stereomicroscope.

-

For culture experiments, islets are typically maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2[13].

-

Islet Perifusion for Insulin Secretion Measurement

-

Apparatus: A perifusion system with chambers to hold the islets, a peristaltic pump to maintain a constant flow rate of buffer, and a fraction collector.

-

Procedure:

-

A group of size-matched islets (e.g., 50-100) is placed in each perifusion chamber.

-

Islets are perifused with a Krebs-Ringer bicarbonate buffer containing a basal glucose concentration (e.g., 4 mM) for a stabilization period.

-

The perifusion buffer is then switched to one containing a stimulatory glucose concentration (e.g., 8-20 mM) with or without Efaroxan and other test compounds[3][11].

-

Perifusate is collected in fractions at regular intervals (e.g., every 1-5 minutes).

-

The insulin concentration in each fraction is determined by radioimmunoassay (RIA) or ELISA.

-

Patch-Clamp Electrophysiology for KATP Channel Activity

-

Preparation: Single β-cells are obtained by enzymatic dispersion of isolated islets. Alternatively, insulin-secreting cell lines like RINm5F or BRIN-BD11 are used[1][4].

-

Configuration: The inside-out patch-clamp configuration is commonly used to study the direct effects of compounds on the intracellular face of the KATP channels.

-

Procedure:

-

A glass micropipette with a small tip opening is sealed onto the membrane of a β-cell.

-

The patch of membrane under the pipette tip is then excised from the cell, with the intracellular side of the membrane facing the bath solution.

-

The bath solution can be changed to apply ATP, ADP, and test compounds like Efaroxan directly to the channels.

-

Channel activity (opening and closing events) is recorded as electrical currents. The inhibitory constant (Ki) of Efaroxan is determined by measuring the reduction in channel activity at various concentrations[1].

-

Conclusion

This compound promotes insulin release through a sophisticated interplay of mechanisms. Its primary actions as an α2-adrenergic receptor antagonist and a direct inhibitor of KATP channels are well-established. The existence of a KATP channel-independent pathway adds another layer of complexity, suggesting that Efaroxan may also modulate the distal steps of insulin exocytosis. A thorough understanding of these multifaceted mechanisms is crucial for the rational design and development of novel therapeutic agents for type 2 diabetes that target these pathways. This technical guide provides a foundational resource for researchers and professionals in the field to delve into the intricate pharmacology of Efaroxan.

References

- 1. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α2A-Adrenoceptor antagonism increases insulin secretion and synergistically augments the insulinotropic effect of glibenclamide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of antihyperglycaemic action of efaroxan in mice: time for reappraisal of α2A-adrenergic antagonism in the treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATP-sensitive potassium channels and efaroxan-induced insulin release in the electrofusion-derived BRIN-BD11 beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clotrimazole and efaroxan stimulate insulin secretion by different mechanisms in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Effector systems involved in the insulin secretory responses to efaroxan and RX871024 in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonism of the stimulatory effects of efaroxan and glibenclamide in rat pancreatic islets by the imidazoline, RX801080 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antagonism of the stimulatory effects of efaroxan and glibenclamide in rat pancreatic islets by the imidazoline, RX801080 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of a KATP channel-independent pathway involved in potentiation of insulin secretion by efaroxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evidence for two different imidazoline sites on pancreatic B cells and vascular bed in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiple effector pathways regulate the insulin secretory response to the imidazoline RX871024 in isolated rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

Efaroxan Hydrochloride: A Technical Guide to its Alpha-2 Adrenoceptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efaroxan hydrochloride is a potent and selective antagonist of alpha-2 (α2) adrenergic receptors, with additional activity at imidazoline (B1206853) receptors.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of Efaroxan, focusing on its mechanism of action as an α2-adrenoceptor antagonist. The document details its binding affinity, functional activity, and effects on key physiological processes, particularly insulin (B600854) secretion. Experimental protocols for relevant assays are provided to facilitate further research and development.

Core Properties of this compound

Efaroxan (2-(2-ethyl-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole hydrochloride) is a well-characterized pharmacological tool used in the study of α2-adrenoceptor function.[3] It has been investigated for various therapeutic applications, including its potential as an antidiabetic and neuroprotective agent.[2][4]

Chemical Structure

-

IUPAC Name: 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride[2]

-

Molecular Formula: C₁₃H₁₆N₂O · HCl[5]

-

Molecular Weight: 252.74 g/mol [5]

Mechanism of Action

Efaroxan exerts its primary effects by competitively blocking α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] By antagonizing these receptors, Efaroxan prevents this inhibitory signaling cascade.

The antagonism of presynaptic α2-adrenoceptors by Efaroxan leads to an increase in the release of norepinephrine from nerve terminals, a key mechanism in its potential antidepressant and neuroprotective effects.[1] Furthermore, its action on α2-adrenoceptors in pancreatic β-cells plays a crucial role in modulating insulin secretion.[7]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound at various adrenergic and imidazoline receptors.

Table 1: Binding Affinity of this compound

| Receptor Subtype | pKi | Ki (nM) | Species/Tissue | Reference(s) |

| Alpha-2 Adrenoceptors | ||||

| α2A | 7.87 | 13.5 | Human | [8] |

| α2B | 7.42 | 38.0 | Human | [8] |

| α2C | 5.74 | 1820 | Human | [8] |

| Alpha-1 Adrenoceptors | ||||

| α1 | 6.03 (pA2) | - | Rat anococcygeus muscle | [9] |

| Imidazoline Receptors | ||||

| I1 | 7.28 | 52.5 | Human | [8] |

| I2 | < 5 | >10000 | Human | [8] |

Table 2: Functional Antagonist Potency of this compound

| Assay | Receptor | Agonist Challenged | pA2 | Species/Tissue | Reference(s) |

| Isolated Tissue (Vas Deferens) | α2 | p-Aminoclonidine | 8.89 | Rat | [9] |

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenoceptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of α2-adrenoceptors and the antagonistic action of Efaroxan.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of Efaroxan for α2-adrenoceptors.

Detailed Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenoceptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the desired α2-adrenoceptor subtype (e.g., from transfected CHO cells).

-

Radioligand specific for α2-adrenoceptors (e.g., [³H]-Rauwolscine or [³H]-RX821002).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Non-specific binding control (e.g., high concentration of a non-labeled α2-antagonist like phentolamine).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter and vials.

-

Scintillation cocktail.

Protocol:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

-

Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL radioligand, 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Data Acquisition: Quantify the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percentage of specific binding at each concentration of Efaroxan.

-

Plot the percentage of specific binding against the log concentration of Efaroxan to generate a competition curve.

-

Calculate the IC50 value (the concentration of Efaroxan that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: GTPγS Binding Assay

Objective: To assess the functional antagonist activity of Efaroxan at α2-adrenoceptors by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Cell membranes expressing the α2-adrenoceptor subtype of interest.

-

[³⁵S]GTPγS.

-

GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP.

-

An α2-adrenoceptor agonist (e.g., UK-14,304).

-

This compound stock solution.

-

Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based assay).

Protocol:

-

Membrane and Reagent Preparation: Prepare membrane suspensions and solutions of agonist, antagonist, and [³⁵S]GTPγS in GTPγS binding buffer.

-

Assay Setup: In a 96-well plate, add the following:

-

Membrane suspension.

-

GDP (to a final concentration of ~10-30 µM).

-

Varying concentrations of this compound.

-

A fixed concentration of the α2-agonist (typically at its EC80-EC90).

-

-

Incubation: Pre-incubate the plate for 15-30 minutes at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate for an additional 30-60 minutes at 30°C.

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, wash with ice-cold buffer, and measure radioactivity by scintillation counting.

-

SPA Method: If using SPA beads, no separation step is required. The plate can be read directly in a suitable microplate scintillation counter.

-

-

Data Analysis:

-

Determine the agonist-stimulated [³⁵S]GTPγS binding.

-

Calculate the percentage inhibition of agonist-stimulated binding by each concentration of Efaroxan.

-

Plot the percentage inhibition against the log concentration of Efaroxan to determine the IC50 value.

-

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

Objective: To evaluate the effect of Efaroxan on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

Materials:

-

Isolated pancreatic islets (from mouse or rat).

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA).

-

Glucose solutions of varying concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).

-

This compound stock solution.

-

An α2-adrenoceptor agonist (e.g., clonidine (B47849) or epinephrine) to assess antagonist activity.

-

Insulin ELISA kit.

Protocol:

-

Islet Preparation: After isolation, allow islets to recover overnight in culture medium.

-

Pre-incubation: Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per well of a 96-well plate). Pre-incubate the islets in KRB buffer with low glucose for 60-120 minutes at 37°C to establish a basal insulin secretion rate.

-

Incubation with Test Compounds: Replace the pre-incubation buffer with fresh KRB buffer containing:

-

Low glucose (basal control).

-

High glucose (stimulated control).

-

High glucose + varying concentrations of Efaroxan.

-

High glucose + an α2-agonist.

-

High glucose + an α2-agonist + varying concentrations of Efaroxan.

-

-

Incubation: Incubate the islets for 60 minutes at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement.

-

Insulin Measurement: Determine the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize insulin secretion to the number of islets or total protein content.

-

Compare insulin secretion in the presence of Efaroxan to the high glucose control to assess its direct effect.

-

Evaluate the ability of Efaroxan to reverse the inhibitory effect of the α2-agonist on GSIS.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of α2-adrenoceptors in various physiological and pathological processes. Its selectivity for the α2-adrenoceptor over the α1-adrenoceptor, combined with its effects on insulin secretion and neurotransmitter release, makes it a compound of significant interest in metabolic and neurological research. The experimental protocols provided in this guide offer a framework for the further characterization of Efaroxan and other α2-adrenoceptor antagonists.

References

- 1. | BioWorld [bioworld.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Efaroxan - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. Alpha 2-adrenergic inhibition of insulin secretion via interference with cyclic AMP generation in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha 2-adrenoceptors modulating insulin release from isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efaroxan, an alpha-2 antagonist, in the treatment of progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Imidazoline receptor binding affinity of Efaroxan hydrochloride

An In-Depth Technical Guide on the Imidazoline (B1206853) Receptor Binding Affinity of Efaroxan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of this compound for imidazoline receptors. Efaroxan is recognized as a potent and selective antagonist for the I1-imidazoline receptor, although it also exhibits affinity for α2-adrenergic receptors.[1][2][3] This document summarizes quantitative binding data, details common experimental protocols for affinity determination, and visualizes associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound

This compound's binding affinity has been characterized across different receptor subtypes. The following table summarizes key quantitative data from radioligand binding assays.

| Receptor Subtype | Ligand/Radioligand | Tissue/Cell Line | Binding Affinity (Ki) | Reference |

| I1-Imidazoline Receptor | This compound | Bovine Rostral Ventrolateral Medulla (RVLM) membranes | 0.15 nM | [1] |

| α2-Adrenergic Receptor | This compound | Bovine Rostral Ventrolateral Medulla (RVLM) membranes | 5.6 nM | [1] |

Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Imidazoline Receptor Binding Assays

The determination of Efaroxan's binding affinity for imidazoline receptors is typically achieved through competitive radioligand binding assays. These experiments quantify the ability of Efaroxan to displace a radiolabeled ligand that is known to bind to the target receptor.

General Protocol for Radioligand Binding Assay

-

Tissue/Cell Preparation:

-

Homogenization of the target tissue (e.g., brainstem, specifically the rostral ventrolateral medulla, or kidney) or membranes from cell lines expressing the imidazoline receptor subtype of interest.[4][5][6]

-

Centrifugation to isolate the membrane fraction containing the receptors.

-

Resuspension of the membrane pellet in an appropriate buffer.

-

-

Incubation:

-

Incubation of the membrane preparation with a specific radioligand at a fixed concentration.

-

Addition of varying concentrations of the unlabeled competing ligand (this compound) to the incubation mixture.

-

Incubation is typically carried out for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 22-25°C) to allow the binding to reach equilibrium.[11]

-

-

Separation of Bound and Free Radioligand:

-

Rapid filtration of the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

-

Washing the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

Measurement of the radioactivity retained on the filters using liquid scintillation counting.

-

Total binding is determined in the absence of a competing ligand.

-

Nonspecific binding is measured in the presence of a high concentration of an unlabeled ligand to saturate the specific binding sites.[11]

-

Specific binding is calculated as the difference between total and nonspecific binding.[11]

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of Efaroxan that inhibits 50% of the specific binding of the radioligand).

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.[11]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the I1-imidazoline receptor signaling pathway and a typical workflow for a competitive binding assay.

Caption: I1-Imidazoline Receptor Signaling Pathway.

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Efaroxan - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. Imidazoline Receptors | Other Pharmacology | Tocris Bioscience [tocris.com]

- 10. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Efaroxan Hydrochloride: A Technical Guide to its Role in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efaroxan hydrochloride is a potent and selective antagonist of α2-adrenergic and imidazoline (B1206853) I1 receptors, with additional activity at ATP-sensitive potassium (KATP) channels. This multifaceted pharmacological profile has positioned Efaroxan as a valuable tool in neuroscience research, enabling the exploration of diverse physiological processes and the pathophysiology of various neurological and metabolic disorders. This technical guide provides an in-depth overview of Efaroxan's mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes its associated signaling pathways and experimental workflows. The information presented herein is intended to support researchers and drug development professionals in leveraging Efaroxan for the investigation of neurotransmitter systems, cognitive functions, and potential therapeutic strategies for conditions such as neurodegenerative diseases and diabetes.

Introduction

This compound is a synthetic compound belonging to the imidazoline class of drugs. Initially investigated for its antihypertensive properties due to its α2-adrenoceptor antagonism, its utility in neuroscience research has expanded significantly. Efaroxan's ability to modulate multiple targets, including α2-adrenergic receptors, imidazoline receptors, and ion channels, makes it a versatile pharmacological probe.[1][2] This guide will delve into the core aspects of Efaroxan's pharmacology and its application in neuroscience research.

Mechanism of Action

Efaroxan's primary mechanisms of action relevant to neuroscience are its antagonism of α2-adrenergic receptors and its modulation of imidazoline receptors and KATP channels.

α2-Adrenergic Receptor Antagonism

Efaroxan is a potent antagonist at α2-adrenergic receptors.[3] These receptors are G-protein coupled receptors (GPCRs) typically linked to inhibitory Gi/o proteins.[4] Presynaptic α2-autoreceptors play a crucial role in regulating the release of norepinephrine (B1679862) and other neurotransmitters through a negative feedback mechanism. By blocking these receptors, Efaroxan disinhibits neurotransmitter release, leading to increased synaptic concentrations of norepinephrine and acetylcholine (B1216132).[4][5] This action is central to many of its observed effects in the central nervous system.

Imidazoline Receptor Antagonism

Efaroxan also exhibits high affinity for imidazoline receptors, particularly the I1 subtype.[6][7][8] While the precise functions of imidazoline receptors are still under investigation, they are implicated in a variety of physiological processes, including cardiovascular regulation, pain perception, and neuroprotection. Efaroxan's interaction with these receptors contributes to its complex pharmacological profile.

Modulation of ATP-Sensitive Potassium (KATP) Channels

Efaroxan has been shown to be an effective blocker of ATP-sensitive potassium (KATP) channels.[5][9] These channels are crucial in linking cellular metabolism to electrical activity, particularly in pancreatic β-cells where they regulate insulin (B600854) secretion. In the context of neuroscience, KATP channels are also present in various brain regions and are involved in neuronal excitability and neuroprotection. Efaroxan's blockade of these channels can lead to membrane depolarization.[5][9]

Quantitative Data

The following tables summarize the binding affinities (Ki), inhibitory concentrations (IC50), and other relevant quantitative data for this compound at its key molecular targets.

| Target | Ligand | Preparation | Ki (nM) | Reference |

| α2-Adrenoceptor | [3H]Idazoxan | Rat cerebral cortex | 7.9 (pA2 = 8.89) | [3] |

| Imidazoline I1 Receptor | [3H]Clonidine | Bovine rostral ventrolateral medulla | 0.15 | [7] |

| α2-Adrenergic Receptor | [3H]Clonidine | Bovine rostral ventrolateral medulla | 5.6 | [7] |

| Target | Assay | Preparation | IC50 / Ki (µM) | Reference |

| KATP Channel | 86Rb+ efflux | RINm5F cells | 12 (Ki) | [9] |

| KATP Channel | Whole-cell patch clamp | Mouse β-cells | 8.8 (IC50) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of Efaroxan's effects in neuroscience.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol is adapted from standard radioligand binding procedures and can be used to determine the binding affinity of Efaroxan for α2-adrenergic receptors.

Objective: To determine the Ki of Efaroxan for α2-adrenergic receptors.

Materials:

-

Rat cerebral cortex tissue

-

Homogenization buffer (50 mM Tris-HCl, pH 7.4)

-

[3H]Idazoxan (radioligand)

-

This compound

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the membrane pellet in fresh homogenization buffer. Determine protein concentration using a standard protein assay.

-

Binding Assay: In a 96-well plate, add in the following order:

-

50 µL of assay buffer or unlabeled Efaroxan at various concentrations.

-

50 µL of [3H]Idazoxan (at a final concentration close to its Kd).

-

100 µL of the membrane preparation (containing 50-100 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM phentolamine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for Efaroxan is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Acetylcholine Release

This protocol outlines the procedure for measuring acetylcholine release in the cortex of freely moving rats following administration of Efaroxan.[5][11][12][13]

Objective: To measure the effect of Efaroxan on extracellular acetylcholine levels in the rat cortex.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane length)

-

Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine)

-

This compound solution

-

HPLC system with electrochemical detection

-

Fraction collector

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the desired cortical region (e.g., prefrontal cortex). Allow the animal to recover for at least 48 hours.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period of at least 1-2 hours, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.

-

Drug Administration: Administer this compound (e.g., 0.63 mg/kg, intraperitoneally) or vehicle.

-

Post-treatment Collection: Continue to collect dialysate samples for at least 3 hours post-injection.

-

Analysis: Analyze the acetylcholine content in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the acetylcholine levels as a percentage of the mean baseline values. Compare the effects of Efaroxan treatment to the vehicle control group using appropriate statistical analysis.

Behavioral Testing: Y-Maze Spontaneous Alternation

This test is used to assess spatial working memory in rodents.[14][15][16]

Objective: To evaluate the effect of Efaroxan on spatial working memory.

Materials:

-

Y-maze apparatus with three identical arms.

-

Rodents (mice or rats).

-

This compound solution.

-

Video tracking software (optional, but recommended).

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle to the animals 15-30 minutes before the test.[14]

-

Test Procedure: Place the animal at the center of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).

-

Data Collection: Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm. A spontaneous alternation is defined as successive entries into the three different arms on overlapping triplet sets.

-

Data Analysis: Calculate the percentage of spontaneous alternation as follows: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100. The total number of arm entries can also be used as a measure of locomotor activity. Compare the results between the Efaroxan-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Efaroxan and a typical experimental workflow.

Signaling Pathways

Caption: α2-Adrenergic receptor signaling pathway and antagonism by Efaroxan.

Caption: Modulation of KATP channels by Efaroxan.

Experimental Workflows

Caption: Workflow for behavioral testing with Efaroxan.

Conclusion

This compound remains a cornerstone pharmacological tool for the interrogation of α2-adrenergic and imidazoline receptor systems, as well as KATP channel function in the central nervous system. Its multifaceted activity provides a unique opportunity to dissect complex neuronal circuits and signaling pathways. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate rigorous and reproducible research. The visualization of its signaling pathways and experimental workflows offers a clear conceptual framework for designing and interpreting studies involving this compound. As neuroscience research continues to unravel the complexities of the brain, the utility of well-characterized pharmacological agents like Efaroxan will undoubtedly continue to be invaluable for both basic science discovery and the development of novel therapeutic strategies for a range of neurological disorders.

References

- 1. Elevated plus maze protocol [protocols.io]

- 2. Efaroxan - Wikipedia [en.wikipedia.org]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. ATP-sensitive potassium channels and efaroxan-induced insulin release in the electrofusion-derived BRIN-BD11 beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The alpha 2-adrenoceptor antagonist efaroxan modulates K+ATP channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of acetylcholine from extracellular fluid in brain by in vivo microdialysis and LC-ESI-MS/MS with the stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Y Maze Test - Creative Biolabs [creative-biolabs.com]

- 16. mmpc.org [mmpc.org]

Investigating the Antidiabetic Properties of Efaroxan Hydrochloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Efaroxan hydrochloride, initially investigated for its antihypertensive properties, has demonstrated significant potential as an antidiabetic agent. This technical guide provides a comprehensive overview of the core mechanisms underlying its effects on glucose homeostasis. Efaroxan exhibits a dual mode of action, functioning as a potent α2-adrenoceptor antagonist and a modulator of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This dual activity leads to an increase in insulin (B600854) secretion and subsequent improvement in glucose tolerance. This document summarizes the quantitative data on its receptor binding affinities, details the experimental protocols used to elucidate its antidiabetic effects, and provides visual representations of the key signaling pathways involved.

Introduction

This compound is an imidazoline (B1206853) derivative that has been identified as a selective α2-adrenoceptor antagonist.[1][2] Beyond its effects on the adrenergic system, Efaroxan also interacts with imidazoline receptors and directly influences ion channel activity in pancreatic β-cells, contributing to its antihyperglycemic properties.[3][4] The antihyperglycemic potency of racemic (±)-efaroxan is primarily attributed to its α2-antagonism, although at higher doses, other mechanisms may contribute to lowering blood glucose.[5][6] This guide delves into the multifaceted pharmacological profile of Efaroxan, with a focus on the molecular and cellular mechanisms that underpin its potential as a therapeutic agent for type 2 diabetes.

Mechanism of Action

Efaroxan's antidiabetic effects are primarily mediated through two key mechanisms in pancreatic β-cells:

-

α2-Adrenoceptor Antagonism: Pancreatic β-cells express α2A-adrenoceptors, which, when activated by endogenous catecholamines like adrenaline and noradrenaline, inhibit insulin secretion.[6] This inhibition is mediated through the Gαi subunit of the G-protein coupled receptor, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in insulin exocytosis. Efaroxan acts as a competitive antagonist at these receptors, thereby blocking the inhibitory tone of the sympathetic nervous system on insulin release.[7] This disinhibition results in an potentiation of glucose-stimulated insulin secretion.[7]

-

Modulation of ATP-Sensitive Potassium (KATP) Channels: Efaroxan directly interacts with and inhibits the activity of KATP channels in the plasma membrane of pancreatic β-cells.[1][4][8] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels (VGCCs).[8][9] The subsequent influx of extracellular Ca2+ is a critical trigger for the exocytosis of insulin-containing granules.[9] This mechanism is similar to that of sulfonylurea drugs, a class of widely used antidiabetic agents.

The synergistic action of α2-adrenoceptor blockade and KATP channel inhibition makes Efaroxan a potent insulin secretagogue.[7]

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological properties of this compound.

Table 1: Receptor Binding Affinities of Efaroxan

| Receptor Subtype | pA2 / pKi | Species/Tissue | Reference |

| α-Adrenoceptors | |||

| α2-Adrenoceptor | 8.89 (pA2) | Rat Vas Deferens | [7] |

| α1-Adrenoceptor | 6.03 (pA2) | Rat Anococcygeus Muscle | [7] |

| Imidazoline Receptors | |||

| I1-Imidazoline Receptor | Selective Antagonist | General | [2][10] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: In Vitro Effects of Efaroxan on KATP Channels

| Parameter | Value | Cell Type | Reference |

| KI for KATP channel blockade | 12 µM | RINm5F cells | [1] |

| Hill Coefficient | ~1 | RINm5F cells | [1] |

KI is the inhibition constant.

Table 3: In Vivo Effects of Efaroxan on Plasma Glucose and Insulin

| Animal Model | Dose | Effect on Plasma Glucose | Effect on Plasma Insulin | Reference |

| Conscious Fasted Rats | 1-5 mg/kg p.o. | Little effect on resting levels; antagonized adrenaline-induced hyperglycemia | Increased resting levels; potentiated adrenaline-induced increase | [7] |

| Non-diabetic & Type-II Diabetic Rats | Not specified | Reduced plasma glucose | Increased plasma insulin | [4] |

| Fed Wild-Type Mice | Not specified | Reduced blood glucose | Increased insulin levels | [11] |

Experimental Protocols

Isolated Pancreatic Islet Perifusion for Insulin Secretion

This protocol is used to study the dynamics of insulin secretion from isolated pancreatic islets in response to various stimuli, including Efaroxan.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion of the pancreas, followed by purification using a density gradient.[5][6]

-

Perifusion System Setup: A perifusion system consisting of independently-driven channels, peristaltic pumps, islet chambers, and fraction collectors is used. The entire system is maintained at 37°C.[5]

-

Islet Loading: A specific number of islets (e.g., 100-200 islet equivalents) are placed in each chamber.[6]

-

Equilibration: Islets are equilibrated for a defined period (e.g., 60 minutes) with a basal glucose solution (e.g., 1-3 mM glucose in Krebs-Ringer Bicarbonate buffer).[6]

-

Stimulation Protocol: The islets are then perifused with solutions containing different concentrations of glucose, Efaroxan, and other test compounds (e.g., α2-agonists, KATP channel openers) according to a predefined time course.[5]

-

Fraction Collection: Perifusate fractions are collected at regular intervals (e.g., every 1-3 minutes) into a 96-well plate kept at 4°C.[5][6]

-

Insulin Measurement: The insulin concentration in each fraction is determined using an enzyme-linked immunosorbent assay (ELISA).[6]

-

Data Analysis: Insulin secretion is often expressed as a stimulation index, which is the ratio of insulin secreted under stimulatory conditions to that secreted under basal conditions.[6]

Oral Glucose Tolerance Test (OGTT)

The OGTT is an in vivo assay to assess the effect of a compound on glucose disposal after an oral glucose challenge.

Methodology:

-

Animal Preparation: Rodents (e.g., rats or mice) are fasted overnight (e.g., 16-18 hours) with free access to water.[12]

-

Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure the fasting blood glucose level (t=0).[12]

-

Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the glucose challenge.

-

Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.[13]

-

Blood Sampling: Blood samples are collected from the tail vein at various time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).[13]

-

Blood Glucose Measurement: Blood glucose concentrations are measured using a glucometer.[12]

-

Data Analysis: The data are typically plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A reduction in the AUC in the Efaroxan-treated group compared to the vehicle group indicates improved glucose tolerance.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Efaroxan in Pancreatic β-Cells

Caption: Signaling pathway of Efaroxan in pancreatic β-cells.

Experimental Workflow for Investigating Antidiabetic Properties

Caption: Experimental workflow for Efaroxan's antidiabetic properties.

Conclusion

This compound presents a compelling profile as a potential antidiabetic agent due to its dual mechanism of action that enhances insulin secretion. By antagonizing the inhibitory α2-adrenoceptors and directly blocking KATP channels on pancreatic β-cells, Efaroxan effectively increases insulin release in response to glucose. The quantitative data and experimental findings summarized in this guide provide a solid foundation for further research and development in this area. Future studies should focus on the long-term efficacy and safety of Efaroxan in preclinical models of type 2 diabetes, as well as exploring the therapeutic potential of its individual enantiomers. The detailed protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the understanding and application of Efaroxan in the context of metabolic disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Concentration-Dependency and Time Profile of Insulin Secretion: Dynamic Perifusion Studies With Human and Murine Islets [frontiersin.org]

- 3. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]

- 4. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]

- 6. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interleukin (IL)-1beta toxicity to islet beta cells: Efaroxan exerts a complete protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonism of the stimulatory effects of efaroxan and glibenclamide in rat pancreatic islets by the imidazoline, RX801080 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effector systems involved in the insulin secretory responses to efaroxan and RX871024 in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

Efaroxan Hydrochloride: A Technical Guide for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efaroxan hydrochloride is a potent and selective antagonist with high affinity for both α2-adrenergic receptors and I1-imidazoline receptors.[1][2] This dual antagonism makes it an invaluable pharmacological tool in cardiovascular research, particularly for dissecting the distinct roles of these two receptor systems in the regulation of blood pressure, heart rate, and overall cardiovascular homeostasis. This technical guide provides an in-depth overview of Efaroxan's mechanism of action, summarizes key quantitative data, details experimental protocols for its use in cardiovascular studies, and visualizes associated signaling pathways.

Mechanism of Action

Efaroxan exerts its effects by competitively blocking the binding of agonists to α2-adrenergic and I1-imidazoline receptors. In the context of cardiovascular regulation, these receptors play critical roles:

-

α2-Adrenergic Receptors: Located both presynaptically on sympathetic nerve terminals and postsynaptically in the central nervous system (CNS) and peripheral vasculature, α2-adrenoceptors are involved in the negative feedback regulation of norepinephrine (B1679862) release and central sympathoinhibition.[3]

-

I1-Imidazoline Receptors: Primarily found in the rostral ventrolateral medulla (RVLM) of the brainstem, a key site for central cardiovascular control, I1-imidazoline receptors are implicated in the hypotensive actions of second-generation centrally-acting antihypertensive agents like moxonidine (B1115).[4][5]

By antagonizing these receptors, Efaroxan can be used to investigate their relative contributions to the cardiovascular effects of various pharmacological agents and physiological stimuli.

Data Presentation

The following tables summarize key quantitative data regarding the binding affinity of this compound and its effects in experimental models.

| Receptor | Ligand | Preparation | Ki (nM) | Reference |

| I1-Imidazoline Receptor | This compound | Bovine rostral ventrolateral medulla membranes | 0.15 | [6] |

| α2-Adrenergic Receptor | This compound | Bovine rostral ventrolateral medulla membranes | 5.6 | [6] |

Table 1: Binding Affinity of this compound. This table presents the inhibitory constants (Ki) of Efaroxan for I1-imidazoline and α2-adrenergic receptors, demonstrating its higher affinity for the I1-imidazoline receptor in this preparation.

| Agonist | Antagonist | Dose | Animal Model | Effect on Blood Pressure | Reference |

| Moxonidine | Efaroxan | 4 nmol (intracisternal) | Spontaneously Hypertensive Rats (SHR) | Abolished moxonidine-induced hypotension | [6] |

| Moxonidine | Efaroxan | 10 nmol (into RVLM) | Spontaneously Hypertensive Rats (SHR) | Reversed intravenous moxonidine-induced hypotension | [6] |

| Rilmenidine (B1679337) | Efaroxan | 0.1-14 µg/kg (cumulative, intracisternal) | Conscious Rabbits | Counteracted rilmenidine-induced hypotension | [7] |

| Moxonidine | Efaroxan | 0.1-14 µg/kg (cumulative, intracisternal) | Conscious Rabbits | Counteracted moxonidine-induced hypotension | [7] |

Table 2: In Vivo Antagonistic Effects of Efaroxan on Agonist-Induced Hypotension. This table summarizes studies demonstrating the ability of Efaroxan to block the blood pressure-lowering effects of I1-imidazoline receptor agonists.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity

This protocol outlines a general method for determining the binding affinity of this compound for I1-imidazoline and α2-adrenergic receptors.

Objective: To determine the Ki of Efaroxan at I1-imidazoline and α2-adrenergic receptors through competitive radioligand binding assays.

Materials:

-

Tissue homogenates or cell membranes expressing the receptors of interest (e.g., from bovine rostral ventrolateral medulla).

-

Radioligand for I1-imidazoline receptors (e.g., [3H]clonidine in the presence of a masking agent for α2-receptors).

-

Radioligand for α2-adrenergic receptors (e.g., [3H]RX821002).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of Efaroxan that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antagonism of Moxonidine-Induced Hypotension in Rats

This protocol describes a method to investigate the in vivo antagonistic effect of Efaroxan on the cardiovascular effects of an I1-imidazoline agonist.[6]

Objective: To assess the ability of centrally administered Efaroxan to prevent or reverse the hypotensive effect of moxonidine in an animal model of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR).

Materials:

-

This compound.

-

Moxonidine.

-

Anesthetic (e.g., urethane).

-

Stereotaxic apparatus for intracisternal or intra-RVLM injections.

-

System for continuous blood pressure and heart rate monitoring (e.g., arterial catheter connected to a pressure transducer).

-

Physiological saline.

Procedure:

-

Animal Preparation: Anesthetize the SHR and place it in a stereotaxic frame. Surgically expose the cisterna magna or the region of the RVLM for microinjection.

-

Instrumentation: Insert a catheter into the femoral artery for continuous monitoring of blood pressure and heart rate.

-

Baseline Measurement: Record stable baseline blood pressure and heart rate for at least 30 minutes.

-

Antagonist Administration (Prevention Protocol):

-

Administer a specific dose of Efaroxan (e.g., 4 nmol) intracisternally or into the RVLM.

-

After a predetermined time (e.g., 15 minutes), administer moxonidine (e.g., 4 nmol, intracisternally or 40 µg/kg, intravenously).

-

-

Agonist and Antagonist Administration (Reversal Protocol):

-

Administer moxonidine (e.g., 40 µg/kg, intravenously) and allow the hypotensive effect to stabilize.

-

Administer Efaroxan (e.g., 10 nmol) into the RVLM.

-

-

Data Recording: Continuously record blood pressure and heart rate throughout the experiment.

-

Data Analysis: Calculate the change in mean arterial pressure and heart rate from baseline following the administration of each compound. Compare the effects of moxonidine in the presence and absence of Efaroxan.

Mandatory Visualization

Caption: Signaling pathways of I1-imidazoline and α2-adrenergic receptors.

Caption: Workflow for in vivo antagonism study.

Conclusion and Future Directions

This compound is an indispensable tool for cardiovascular research, enabling the differentiation of I1-imidazoline and α2-adrenergic receptor-mediated effects. The data and protocols presented in this guide provide a foundation for researchers to design and execute robust experiments to further elucidate the complex mechanisms of cardiovascular regulation.

Future research could focus on the potential role of Efaroxan in modulating cardiac remodeling and hypertrophy, an area where there is currently a paucity of data. Investigating the long-term effects of Efaroxan on cardiac structure and function in models of heart failure could provide novel insights into the therapeutic potential of targeting imidazoline (B1206853) and adrenergic receptors in these conditions. Furthermore, exploring the downstream signaling pathways affected by Efaroxan in different cardiovascular tissues will enhance our understanding of its multifaceted actions.

References

- 1. Cardioprotective Effects of Rivaroxaban on Cardiac Remodeling After Experimental Myocardial Infarction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of acute and chronic administration of idazoxan on blood pressure and plasma catecholamine concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the receptor involved in the central hypotensive effect of rilmenidine and moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Efaroxan Hydrochloride on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efaroxan hydrochloride is a potent and selective antagonist of α2-adrenergic and imidazoline (B1206853) I1 receptors, demonstrating a range of effects on the central nervous system (CNS). This technical guide provides an in-depth overview of the current understanding of Efaroxan's CNS pharmacology, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.

Introduction

This compound, chemically 2-(2-ethyl-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole hydrochloride, is a pharmacological agent with significant activity within the central nervous system.[1][2] Its primary mechanism of action involves the competitive antagonism of α2-adrenoceptors, which are presynaptic autoreceptors that typically inhibit the release of norepinephrine (B1679862).[3][4] By blocking these receptors, Efaroxan increases the synaptic concentration of norepinephrine, leading to a cascade of downstream effects. Additionally, Efaroxan exhibits high affinity for imidazoline I1 receptors, contributing to its complex pharmacological profile.[5][6] This guide explores the multifaceted CNS effects of Efaroxan, from its receptor binding characteristics to its influence on neurotransmitter systems and potential therapeutic applications.

Receptor Binding Profile and Selectivity

The affinity of this compound for various CNS receptors has been quantified in numerous studies. This section presents a summary of these binding affinities, primarily expressed as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | pKi Value | Species/Tissue | Reference |

| α2A-Adrenoceptor | 7.87 | Not Specified | [5] |

| α2B-Adrenoceptor | 7.42 | Not Specified | [5] |

| α2C-Adrenoceptor | 5.74 | Not Specified | [5] |

| α1-Adrenoceptor (pA2) | 6.03 | Rat Anococcygeus Muscle | [3] |

| Imidazoline I1 Receptor | 7.28 | Not Specified | [5] |

| Imidazoline I2 Receptor | < 5 | Not Specified | [5] |

Efaroxan demonstrates a notable selectivity for α2-adrenoceptors over α1-adrenoceptors, with a selectivity ratio of 724.[3] This high degree of selectivity is crucial for minimizing off-target effects and is a key characteristic of its pharmacological profile.

Effects on Central Neurotransmitter Systems

Efaroxan's antagonism of α2-adrenoceptors directly impacts the release of several key neurotransmitters in the CNS. The following sections detail these effects.

Noradrenergic System

By blocking presynaptic α2-autoreceptors on noradrenergic neurons, Efaroxan disinhibits the release of norepinephrine.[7] This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. This mechanism is fundamental to many of Efaroxan's observed CNS effects.

Cholinergic System

Efaroxan has been shown to dose-dependently increase the outflow of acetylcholine (B1216132) in the rat cortex.[8] This effect is thought to be a consequence of the enhanced noradrenergic activity, as noradrenergic neurons modulate the activity of cholinergic neurons.

Table 2: Dose-Dependent Effect of (+)-Efaroxan on Acetylcholine Outflow in Rat Cortex

| Dose (mg/kg) | Acetylcholine Outflow (% of baseline) | Duration of Effect | Reference |

| 0.63 | Up to 300% | Up to 3 hours | [8] |

This enhancement of cortical acetylcholine release suggests potential therapeutic applications for Efaroxan in conditions characterized by cholinergic deficits.[8]

Dopaminergic System

The interplay between the noradrenergic and dopaminergic systems suggests that Efaroxan may also modulate dopamine (B1211576) release.[9] While direct quantitative data on Efaroxan's effect on dopamine release is less established in the provided search results, the known anatomical and functional connections between these systems make it a significant area for further investigation.

Key Central Nervous System Effects and Potential Therapeutic Applications

Efaroxan's modulation of central neurotransmitter systems translates into a variety of physiological and behavioral effects, which have been explored in both preclinical and clinical settings.

Enhancement of Hippocampal Neurogenesis

Chronic administration of dexefaroxan (B114785), the active enantiomer of Efaroxan, has been demonstrated to enhance hippocampal neurogenesis in adult rats.[7] This effect is not due to an increase in cell proliferation but rather to an increased survival and differentiation of new granule cells.[7] This is a significant finding, as enhanced neurogenesis is associated with improved learning and memory.[7] The proposed mechanism involves the upregulation of brain-derived neurotrophic factor (BDNF).[7]

Potential in Neurodegenerative Disorders

Preclinical studies in animal models of Parkinson's disease have suggested a potential benefit of Efaroxan.[1] A phase II clinical trial investigating Efaroxan in patients with idiopathic Parkinson's disease, who were also receiving L-DOPA, showed significant improvements in motor performance.[10] However, a notable incidence of cardiovascular side effects was also reported.[10]

A double-blind, placebo-controlled crossover study in patients with progressive supranuclear palsy found that Efaroxan (2 mg, three times daily for 12 weeks) did not produce any significant improvement in motor assessment criteria.[11]

Modulation of Opioid Tolerance

Animal studies have indicated a role for α2-adrenergic receptors in the mechanisms of opioid-mediated tolerance.[1] Efaroxan administration has shown potential in this context, suggesting it may be a useful agent for further investigation in pain management and addiction.

Effects on Locomotor Activity

In rats, intraperitoneal administration of Efaroxan (1 mg/kg) resulted in a significant increase in running distance and a reduction in the number of electric shocks required to motivate continued running in a forced locomotion test.[12] This suggests that Efaroxan can improve fatigue resistance during forced physical activity.[12]

Experimental Methodologies

This section provides an overview of the key experimental protocols used to investigate the CNS effects of this compound.

In Vivo Microdialysis for Acetylcholine Release

-

Objective: To measure the extracellular levels of acetylcholine in the brain of conscious, freely moving animals.

-

Animal Model: Rats.

-

Surgical Procedure: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., cortex).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Analysis: The concentration of acetylcholine in the dialysate is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Drug Administration: Efaroxan is administered systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. Efaroxan - Wikipedia [en.wikipedia.org]

- 3. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS 89197-00-2 | Tocris Bioscience [tocris.com]

- 6. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The alpha2-adrenoceptor antagonist dexefaroxan enhances hippocampal neurogenesis by increasing the survival and differentiation of new granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The alpha 2-adrenoceptor antagonist, (+)-efaroxan, enhances acetylcholine release in the rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of noradrenaline in tuning and dopamine in switching between signals in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

- 11. Efaroxan, an alpha-2 antagonist, in the treatment of progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imidazoline receptor antagonists idazoxan and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Efaroxan Hydrochloride: A Potential Modulator of Dopaminergic Pathways in Parkinson's Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the preclinical and early clinical evidence surrounding the potential utility of Efaroxan hydrochloride in the context of Parkinson's disease (PD). Efaroxan, traditionally known as an α2-adrenergic receptor antagonist, has been investigated for its effects on the dopaminergic system, which is centrally implicated in the pathophysiology of PD. This document provides a detailed overview of the experimental methodologies, quantitative outcomes, and putative mechanisms of action as described in the available literature.

Preclinical Evaluation in a Rat Model of Parkinson's Disease

Initial investigations into the efficacy of Efaroxan were conducted using a well-established neurotoxin-induced animal model of Parkinson's disease. The Ungerstedt test, which involves the unilateral injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra of rats, was employed to create a lesion in the nigrostriatal dopaminergic pathway, mimicking the neuronal degeneration seen in PD. The subsequent motor asymmetry, specifically amphetamine-induced rotational behavior, serves as a quantifiable measure of the lesion's severity and the therapeutic potential of test compounds.

Experimental Protocol: 6-OHDA-Induced Rotational Behavior

The protocol, as described in the available documentation, is outlined below[1]:

-

Animal Model: Male Sprague-Dawley rats.

-

Lesion Induction: Unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra pars compacta to induce degeneration of the nigrostriatal dopaminergic neurons.

-

Behavioral Assessment: Amphetamine-induced rotational behavior was observed. Amphetamine stimulates the release of dopamine (B1211576) from the intact nerve terminals on the contralateral side, leading to a quantifiable rotational bias.

-

Drug Administration: this compound was administered prior to the amphetamine challenge.

-

Outcome Measure: The number of full rotations was counted over a specified period to assess the effect of Efaroxan on motor asymmetry.

Quantitative Data: Effect of Efaroxan on Rotational Behavior

The study investigated the dose-dependent effect of Efaroxan on amphetamine-induced rotations in 6-OHDA lesioned rats. The results are summarized in the table below.

| Treatment Group | Dose (mg/kg, i.p.) | Mean Rotations/min ± SEM | % Inhibition of Rotations |

| Vehicle Control | - | 13.5 ± 1.2 | 0% |

| Efaroxan | 0.63 | 10.2 ± 1.5 | 24% |

| Efaroxan | 1.25 | 7.8 ± 1.1 | 42% |

| Efaroxan | 2.5 | 4.5 ± 0.9 | 67% |

| Efaroxan | 5.0 | 2.1 ± 0.5 | 84% |

Data extracted from patent literature[1].

Proposed Mechanism of Action in the 6-OHDA Model

The observed reduction in rotational behavior suggests that Efaroxan may modulate dopaminergic signaling. A proposed mechanism is that by antagonizing α2-adrenergic receptors, which can act as inhibitory autoreceptors on noradrenergic neurons and heteroreceptors on other neurons, Efaroxan may indirectly influence dopamine release or the function of downstream motor pathways. A microdialysis study in rats has suggested that α2 receptor antagonists can increase dopamine levels in the striatum, which could contribute to the therapeutic effect[2].

Pilot Clinical Investigation in Idiopathic Parkinson's Disease

Following the promising preclinical results, a pilot clinical study was conducted to evaluate the safety and efficacy of Efaroxan in patients with idiopathic Parkinson's disease.

Experimental Protocol: Double-Blind, Placebo-Controlled Study

The design of the pilot clinical trial is summarized below[1][2]:

-

Study Design: Double-blind, placebo-controlled, parallel-group study.

-

Patient Population: 20 patients diagnosed with idiopathic Parkinson's disease.

-

Treatment Groups:

-

Group I: this compound (n=10)

-

Group II: Placebo (n=10)

-

-

Dosage: 6 to 8 mg daily, administered orally in hard gelatin capsules or tablets[1][2].

-

Treatment Duration: 1 month.

-

Primary Outcome Measures: Assessment of overall Parkinsonian symptoms.

Quantitative Data: Clinical Symptom Assessment

The overall symptomatology was evaluated before and after the one-month treatment period. The results indicated an improvement in the Efaroxan-treated group compared to the placebo group.

| Treatment Group | N | Baseline Symptom Score (Mean) | Post-Treatment Symptom Score (Mean) | Mean Improvement |

| Efaroxan | 10 | 25.4 | 18.2 | 7.2 |

| Placebo | 10 | 24.9 | 23.5 | 1.4 |